BenchChemオンラインストアへようこそ!

6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Monoamine reuptake inhibition Chiral pharmacology CNS drug discovery

Racemic 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine HCl enables cost-effective chiral resolution screening and serves as essential reference standard for chiral HPLC/SFC method development. The 6-fluoro substitution yields optimal monoamine reuptake inhibition profiles vs alternative regioisomers. Hydrochloride salt enhances aqueous solubility for formulation. Procure racemate for initial SAR studies before committing to enantiomer-specific synthesis. For R&D use only.

Molecular Formula C8H9ClFNO
Molecular Weight 189.61
CAS No. 1266232-14-7
Cat. No. B2364730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
CAS1266232-14-7
Molecular FormulaC8H9ClFNO
Molecular Weight189.61
Structural Identifiers
SMILESC1C(C2=C(O1)C=C(C=C2)F)N.Cl
InChIInChI=1S/C8H8FNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H
InChIKeyHFKQYAVAOPSXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-2,3-dihydro-1-benzofuran-3-amine Hydrochloride (CAS 1266232-14-7): Technical Procurement Baseline


6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS 1266232-14-7) is a fluorinated 2,3-dihydrobenzofuran-3-amine derivative existing as the hydrochloride salt, with molecular formula C8H9ClFNO and molecular weight 189.61 . This compound serves as a key chiral building block and intermediate in medicinal chemistry, particularly in the synthesis of monoamine reuptake inhibitors targeting central nervous system disorders [1]. As a racemic mixture, it represents the unresolved stereoisomeric form of a scaffold for which both (R)-enantiomer (CAS 2102408-57-9) and (S)-enantiomer (CAS 2489613-16-1) are commercially available as discrete chiral building blocks with distinct biological activity profiles . The 6-fluoro substitution position on the dihydrobenzofuran core is a critical structural determinant that differentiates this compound from alternative substitution patterns within the same scaffold class.

6-Fluoro-2,3-dihydro-1-benzofuran-3-amine Hydrochloride: Why In-Class Analogs Cannot Be Interchanged


Generic substitution of 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride with structurally similar dihydrobenzofuran-3-amines is not scientifically defensible without rigorous revalidation due to three orthogonal differentiation vectors. First, the stereochemical configuration at the C3 amine-bearing carbon dictates pharmacological activity: the (R)- and (S)-enantiomers exhibit differential monoamine reuptake inhibition profiles that preclude substitution without assay re-qualification [1]. Second, the position of fluorine substitution on the benzofuran ring system (6-fluoro vs. 4-fluoro vs. 5-fluoro vs. 7-fluoro) alters electronic distribution, metabolic stability, and target binding geometry in ways that cannot be predicted without empirical verification [2]. Third, the hydrochloride salt form confers distinct physicochemical properties including aqueous solubility and crystallinity that affect formulation behavior and storage stability compared to free base or alternative salt forms [3]. The evidence items below quantify these differentiation dimensions with explicit comparator data to support procurement decision-making.

6-Fluoro-2,3-dihydro-1-benzofuran-3-amine Hydrochloride: Quantitative Differentiation Evidence for Procurement Selection


Chiral Differentiation: (R)-Enantiomer Superiority in Norepinephrine Reuptake Inhibition

The (R)-enantiomer of 6-fluoro-2,3-dihydrobenzofuran-3-amine demonstrates markedly superior norepinephrine (NE) reuptake inhibitory activity compared to the (S)-enantiomer. In a head-to-head comparative assay using the identical dihydrobenzofuranyl scaffold with a 6-fluoro substitution pattern, the (R)-stereoisomer exhibited an NE uptake inhibition percentage of 76% at a standard screening concentration, whereas the corresponding (S)-stereoisomer showed only 30% inhibition under identical assay conditions [1]. This 46-percentage-point differential demonstrates that stereochemical configuration at the C3 amine-bearing carbon is a primary determinant of pharmacological activity for this scaffold, and the racemic mixture (CAS 1266232-14-7) represents an intermediate activity state that cannot substitute for either pure enantiomer in structure-activity relationship studies without confounding interpretation.

Monoamine reuptake inhibition Chiral pharmacology CNS drug discovery

Fluorine Position Sensitivity: 6-Fluoro vs. 4-Fluoro vs. 5-Fluoro Substitution Effects on Monoamine Transporter Selectivity

The position of fluorine substitution on the 2,3-dihydrobenzofuran-3-amine scaffold critically modulates monoamine transporter selectivity profiles. The 6-fluoro substitution pattern confers a dual norepinephrine/serotonin (NE/5-HT) reuptake inhibition profile, whereas alternative fluorination positions produce distinct transporter selectivity fingerprints. Cross-study comparison reveals that the 4-fluoro substituted analog exhibits a primary serotonin-selective reuptake inhibition profile with minimal NE activity, and the 5-fluoro substituted analog demonstrates balanced NE/5-HT activity but with altered potency ratios [1]. The 6-fluoro position represents the optimized substitution pattern for achieving potent NE reuptake inhibition (76% for (R)-enantiomer) while maintaining the structural features required for CNS penetration. The 7-fluoro substituted analog, by contrast, has been investigated primarily for antidepressant applications via distinct mechanisms [2]. The 6-fluoro positioning is therefore not an arbitrary synthetic convenience but a pharmacophore-optimized substitution pattern validated through systematic SAR exploration.

Fluorine positional SAR Monoamine transporter selectivity CNS PET tracer development

Hydrochloride Salt Form: Solubility and Stability Advantages Over Free Base for Aqueous Formulation

The hydrochloride salt form of 6-fluoro-2,3-dihydro-1-benzofuran-3-amine confers substantial aqueous solubility advantages compared to the free base form (CAS 1213490-00-6 for (R)-free base; CAS 1228559-33-8 for (S)-free base). The free base form has molecular formula C8H8FNO and molecular weight 153.15, lacking the chloride counterion that enhances aqueous solubility in the hydrochloride salt (C8H9ClFNO, MW 189.61) . This solubility differential is critical for in vitro assay preparation, where hydrochloride salts typically achieve ≥10 mg/mL aqueous solubility compared to <1 mg/mL for the free base, enabling direct dissolution in aqueous assay buffers without organic co-solvents that may confound biological readouts. Additionally, the hydrochloride salt provides enhanced crystalline stability and reduced hygroscopicity compared to the free amine, extending usable shelf life under standard laboratory storage conditions. The 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride as the racemic mixture offers these formulation advantages while serving as an economical precursor for chiral resolution or as a reference standard for analytical method development when pure enantiomers are not required.

Salt form selection Aqueous solubility Formulation development

6-Fluoro-2,3-dihydro-1-benzofuran-3-amine Hydrochloride: Validated Application Scenarios Based on Differentiated Evidence


CNS Drug Discovery: Monoamine Reuptake Inhibitor Lead Optimization Requiring Defined Stereochemical SAR

6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is optimally deployed as a reference standard and starting material in medicinal chemistry programs targeting monoamine reuptake inhibition for CNS disorders. The documented 46-percentage-point differential in norepinephrine uptake inhibition between (R)- and (S)-enantiomers establishes this racemic mixture as an essential control for chiral SAR studies. Researchers can procure the racemate for initial screening to establish baseline activity, then advance to chiral resolution or asymmetric synthesis for enantiomer-specific optimization. This application is supported by Wyeth‘s extensive patent disclosure demonstrating that 6-fluoro substitution yields optimal NE inhibitory activity compared to alternative fluorination positions [1]. Programs targeting depression, anxiety, or attention disorders where noradrenergic modulation is therapeutically relevant derive particular value from this compound’s established SAR trajectory.

Analytical Chemistry: Chiral Purity Method Development and Enantiomeric Excess Determination

The racemic 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS 1266232-14-7) serves as the essential racemic reference standard for developing and validating chiral HPLC or SFC methods to determine enantiomeric excess (ee) of synthesized chiral building blocks. Analytical laboratories require authentic racemic mixtures to establish baseline separation conditions and confirm that analytical methods adequately resolve (R)- and (S)-enantiomers before quantifying chiral purity in production batches. The commercially available pure enantiomers (R-enantiomer CAS 2102408-57-9; S-enantiomer CAS 2489613-16-1) can be co-injected with the racemate to verify peak identity and elution order. This application scenario is critical for pharmaceutical development organizations that must document chiral purity according to ICH Q6A specifications for new drug substances containing stereogenic centers [1].

Process Chemistry: Economical Starting Material for Chiral Resolution Feasibility Studies

6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (racemic) provides a cost-effective entry point for process chemistry groups evaluating chiral resolution strategies prior to committing to expensive asymmetric synthesis routes. The racemic mixture enables screening of chiral resolving agents (e.g., tartaric acid derivatives, camphorsulfonic acid) and crystallization conditions to identify feasible diastereomeric salt resolution pathways. The hydrochloride salt form enhances aqueous solubility during resolution workup compared to the free base , facilitating liquid-liquid extraction steps in resolution protocols. Once a viable resolution method is established using the racemate, the process can be scaled using either continued racemate procurement or transitioned to an asymmetric synthesis route. The commercial availability of analytical reference standards for both enantiomers [1] further supports method development and quality control for resolved material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.